Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
CAS No.: 1181537-45-0
Cat. No.: VC3366636
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate - 1181537-45-0](/images/structure/VC3366636.png)
Specification
CAS No. | 1181537-45-0 |
---|---|
Molecular Formula | C15H17NO5 |
Molecular Weight | 291.3 g/mol |
IUPAC Name | methyl 4-(4-morpholin-4-ylphenyl)-2,4-dioxobutanoate |
Standard InChI | InChI=1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 |
Standard InChI Key | HSJQSLULWYHTPE-UHFFFAOYSA-N |
SMILES | COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2 |
Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2 |
Introduction
Structural Characteristics and Chemical Identity
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate is characterized by a 2,4-dioxobutanoate moiety connected to a phenyl ring substituted with a morpholine group at the para position. The compound features several key functional groups that contribute to its chemical behavior and potential applications.
Molecular Structure
The compound consists of four main structural components:
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A methyl ester group (-COOCH₃)
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A 1,3-dicarbonyl (2,4-dioxobutanoate) system
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A para-substituted phenyl ring
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A morpholine heterocycle attached to the phenyl ring
The presence of these functional groups creates a molecule with interesting chemical properties and reactivity patterns. The 1,3-dicarbonyl system, in particular, is a characteristic feature found in several related compounds such as Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate, which has been documented in chemical databases .
Chemical Identity and Properties
Table 1: Chemical Identity and Physical Properties of Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Property | Value |
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Molecular Formula | C₁₅H₁₇NO₅ |
Molecular Weight | 291.30 g/mol |
Physical State | Presumed solid at room temperature |
Solubility | Likely soluble in polar organic solvents (DMF, DMSO) |
Melting Point | Estimated 120-140°C |
LogP | Estimated 1.8-2.3 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
The morpholine ring contributes to the compound's basicity and potential for hydrogen bonding, while the 2,4-dioxobutanoate moiety introduces acidity and electrophilic character similar to that observed in related compounds .
Synthetic Approaches
Condensation with Dialkyl Oxalate
A likely synthetic pathway would involve the condensation of 4-(morpholin-4-yl)acetophenone with dimethyl oxalate in the presence of a strong base, similar to the synthesis of Ethyl-4-(1-methyl-1H-pyrrol-3-yl)-2,4-dioxobutanoate (compound 2) described in the literature .
The general reaction scheme would involve:
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Deprotonation of the methyl group in 4-(morpholin-4-yl)acetophenone using a base such as sodium methoxide
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Nucleophilic attack on dimethyl oxalate
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Formation of the 2,4-dioxobutanoate structure
Claisen Condensation Approach
Another potential approach would be a modified Claisen condensation between a methyl 4-(morpholin-4-yl)benzoate derivative and methyl acetate, followed by oxidation of the resulting β-ketoester.
Key Synthetic Considerations
The synthesis would require careful control of reaction conditions to avoid side reactions involving the morpholine group. The presence of the morpholine nitrogen could potentially interfere with certain reactions due to its basic character, necessitating protective group strategies in some synthetic approaches.
Spectroscopic Characterization
Projected Spectral Properties
Based on the structural features and data from related compounds, the following spectroscopic properties can be anticipated:
¹H NMR Spectroscopy
Table 2: Projected ¹H NMR Data for Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
-OCH₃ | 3.70-3.85 | singlet | 3H |
-CH₂- (between carbonyls) | 4.60-4.80 | singlet | 2H |
Morpholine N-CH₂ | 3.20-3.30 | triplet | 4H |
Morpholine O-CH₂ | 3.70-3.85 | triplet | 4H |
Aromatic protons | 6.90-7.00 and 7.80-8.00 | two doublets | 4H |
This projection is informed by the NMR data for Ethyl-4-(1-methyl-1H-pyrrol-3-yl)-2,4-dioxobutanoate, which shows characteristic signals for the dioxobutanoate moiety .
¹³C NMR Spectroscopy
Key carbon signals would likely include:
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Carbonyl carbons (C=O) at 165-185 ppm
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Aromatic carbons at 110-150 ppm
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Morpholine carbons at 45-70 ppm
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Methyl ester carbon at 50-55 ppm
IR Spectroscopy
The IR spectrum would likely show characteristic absorption bands at:
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1730-1740 cm⁻¹ (ester C=O stretch)
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1670-1690 cm⁻¹ (ketone C=O stretch)
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1600-1620 cm⁻¹ (aromatic C=C stretch)
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1230-1250 cm⁻¹ (C-O stretch)
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1110-1120 cm⁻¹ (morpholine C-O-C stretch)
This prediction aligns with IR data observed for compound 2 in the literature, which showed absorption bands at 1733 cm⁻¹ for carbonyl groups .
Chemical Reactivity
Reactivity of the 2,4-Dioxobutanoate Moiety
The 2,4-dioxobutanoate portion of the molecule is expected to be highly reactive due to the presence of multiple carbonyl groups. Based on the chemistry of related compounds, several key reactions can be anticipated:
Cyclocondensation Reactions
The 2,4-dioxobutanoate moiety could potentially undergo cyclocondensation with various binucleophiles to form heterocyclic compounds:
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Reaction with phenylhydrazine would likely produce pyrazole derivatives, similar to the formation of compound 3 described in the literature .
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Reaction with hydrazine could lead to the formation of hydrazide derivatives, which can serve as precursors for various heterocycles.
Hydrazinolysis
Hydrazinolysis of the ester group would produce the corresponding acid hydrazide, which could then react with carbon disulfide or ammonium thiocyanate to form heterocyclic compounds such as oxadiazoles or triazoles, similar to the transformations described for compound 4 .
Reactions Involving the Morpholine Group
The morpholine group provides a tertiary amine functionality that can participate in various reactions:
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Potential involvement in Mannich-type reactions
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Possible coordination with metal ions
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Hydrogen bonding interactions that may influence the compound's biological activity
Synthetic Applications
The compound could serve as a valuable intermediate in the synthesis of:
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Heterocyclic compounds including pyrazoles, oxadiazoles, and triazoles
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Potential scaffolds for medicinal chemistry
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Building blocks for more complex structures
The literature indicates that similar 2,4-dioxobutanoate derivatives have been successfully used to synthesize biologically active heterocycles through cyclocondensation reactions with various nucleophiles .
Structure-Activity Relationships
Effect of Morpholine Substitution
The presence of the morpholine group at the para position of the phenyl ring is expected to influence the compound's properties in several ways:
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Enhanced solubility in both aqueous and organic media due to the amphiphilic nature of morpholine
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Modified electronic properties of the aromatic ring through the electron-donating effect of the nitrogen
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Potential for specific interactions with biological targets through hydrogen bonding
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Altered metabolism compared to related compounds with different substituents
Comparison with Related Compounds
Table 4: Comparison with Structurally Related Compounds
Analytical Considerations
Chromatographic Behavior
The compound would likely exhibit:
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Good retention on reverse-phase HPLC columns
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UV absorption maxima around 250-280 nm due to the aromatic and carbonyl chromophores
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Mass spectrometry fragmentation patterns involving initial loss of the methoxy group and/or cleavage at the morpholine ring
Stability Considerations
Based on the reactive functional groups present:
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Potential hydrolysis of the methyl ester under basic or acidic conditions
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Possible keto-enol tautomerism of the 1,3-dicarbonyl system
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Relative stability of the morpholine ring under most conditions
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